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molecular formula C12H18N2O4 B238276 Midodrine CAS No. 133163-28-7

Midodrine

Cat. No. B238276
M. Wt: 254.28 g/mol
InChI Key: PTKSEFOSCHHMPD-UHFFFAOYSA-N
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Patent
US06610886B2

Procedure details

The reaction vessel is charged with 5.0 g Midodrine base and 60 ml ethanol. The mixture is heated to reflux to obtain a clear solution. To the hot mixture is added 6.3 ml of a 22% solution of hydrochloric acid in isopropanol in portions. During the addition, the Midodrine HCl will crystallize from solution. After cooling to 5°-10° C., the product is filtered to afford 4.8 g (96% yield) of Midodrine HCl (m.p.: 200.8°-201.8° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([O:17][CH3:18])=[C:7]([CH:9]([OH:16])[CH2:10][NH:11][C:12]([CH2:14][NH2:15])=[O:13])[CH:8]=1.C(O)C.[ClH:22]>C(O)(C)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([O:17][CH3:18])=[C:7]([CH:9]([OH:16])[CH2:10][NH:11][C:12]([CH2:14][NH2:15])=[O:13])[CH:8]=1.[ClH:22] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=CC(=C(C1)C(CNC(=O)CN)O)OC
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to obtain a clear solution
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
the Midodrine HCl will crystallize from solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 5°-10° C.
FILTRATION
Type
FILTRATION
Details
the product is filtered

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=C(C1)C(CNC(=O)CN)O)OC.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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